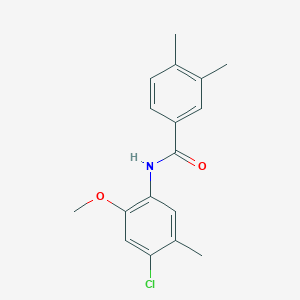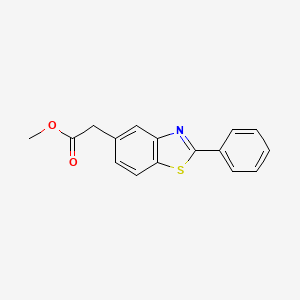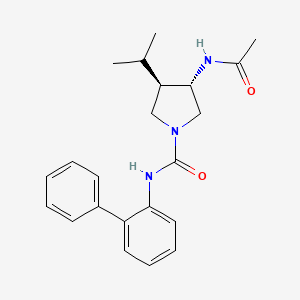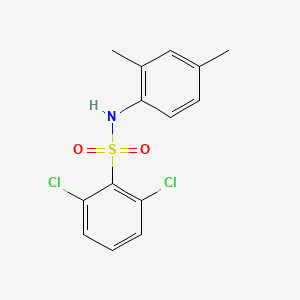
N-(4-chloro-2-methoxy-5-methylphenyl)-3,4-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a synthetic molecule that has been studied for its various properties, including molecular structure, chemical reactions, and physical and chemical characteristics. The interest in this molecule stems from its unique combination of functional groups and aromatic systems.
Synthesis Analysis
The synthesis of similar compounds typically involves acylation reactions, where an amino phenol reacts with an acid chloride in a suitable solvent like THF (tetrahydrofuran). The purity and yield of the synthesized compound can be optimized by adjusting reaction conditions such as temperature and reagent ratios (Zhang Zho, 2014).
Molecular Structure Analysis
The molecular structure of compounds related to N-(4-chloro-2-methoxy-5-methylphenyl)-3,4-dimethylbenzamide has been elucidated using X-ray crystallography and DFT calculations. These studies reveal details about bond lengths, bond angles, and dihedral angles, which are crucial for understanding the compound's three-dimensional conformation (Sedat Karabulut et al., 2014).
Chemical Reactions and Properties
The chemical behavior of this compound, including its reactivity and interaction with other chemicals, can be inferred from related compounds. For instance, benzamide derivatives undergo various chemical reactions such as chlorination, oxidation, and ammonolysis, which can lead to different structural variations and potentially new pharmacological activities (Mohamed M. Abdulla et al., 2013).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline form are influenced by the molecular structure. The packing in the crystal, hydrogen bonding, and other intermolecular interactions significantly affect these properties (Isuru R. Kumarasinghe et al., 2009).
Chemical Properties Analysis
The chemical properties of N-(4-chloro-2-methoxy-5-methylphenyl)-3,4-dimethylbenzamide and related compounds, including their reactivity, stability, and interactions with biological targets, are crucial for understanding their potential applications. Chemical modifications and substitutions on the benzamide scaffold can lead to significant changes in biological activity and physicochemical properties (R. Perrone et al., 2000).
科学的研究の応用
Intermolecular Interactions and Molecular Structure
N-(4-chloro-2-methoxy-5-methylphenyl)-3,4-dimethylbenzamide's molecular structure and its intermolecular interactions have been a subject of study, revealing insights into its dimerization and crystal packing effects on molecular geometry. Such research is fundamental in understanding the compound's behavior in various conditions, potentially aiding in the development of new materials or drugs. Studies employing X-ray diffraction and DFT calculations have provided detailed information on bond lengths, angles, and dihedral angles, highlighting the minor yet significant impact of crystal packing and dimerization (Karabulut et al., 2014).
Environmental Applications
Research on the complete oxidation of organic compounds in water, such as metolachlor, highlights the potential environmental applications of related compounds. The photoassisted Fenton reaction, utilizing Fe3+/H2O2/u.v., has been demonstrated as an effective method for decomposing organic pollutants, leading to complete mineralization. This approach could be adapted for the degradation of various organic contaminants, including those structurally related to N-(4-chloro-2-methoxy-5-methylphenyl)-3,4-dimethylbenzamide, thus contributing to cleaner water resources (Pignatello & Sun, 1995).
Antimicrobial and Anticancer Potential
The synthesis and evaluation of compounds related to N-(4-chloro-2-methoxy-5-methylphenyl)-3,4-dimethylbenzamide have shown potent gastroprokinetic activity, indicating potential therapeutic applications. Such research is pivotal in discovering new treatments for gastrointestinal disorders, with certain structural modifications leading to enhanced activity (Kalo et al., 1995). Additionally, studies on derivatives incorporating the thiazole ring have demonstrated significant antimicrobial and anticancer activities, suggesting that modifications to the core structure of N-(4-chloro-2-methoxy-5-methylphenyl)-3,4-dimethylbenzamide could yield new, valuable therapeutic agents (Desai et al., 2013).
Corrosion Inhibition
Research into methoxy-substituted phenylthienyl benzamidine derivatives, closely related to N-(4-chloro-2-methoxy-5-methylphenyl)-3,4-dimethylbenzamide, has revealed their effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid medium. These findings open up possibilities for the compound's application in protecting industrial materials from corrosion, potentially leading to more durable and longer-lasting infrastructure (Fouda et al., 2020).
特性
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-10-5-6-13(7-11(10)2)17(20)19-15-8-12(3)14(18)9-16(15)21-4/h5-9H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHSVBTWAHEDLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C(=C2)C)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-3-piperidinol dihydrochloride](/img/structure/B5596540.png)
![N-{1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}nicotinamide](/img/structure/B5596545.png)
![1-(methoxyacetyl)-4-[(2-phenyl-1-azetidinyl)carbonyl]piperidine](/img/structure/B5596558.png)


![2-methyl-4-[3-({4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5596575.png)
![6-{[6-hydroxy-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}-2-methylpyridazin-3(2H)-one](/img/structure/B5596580.png)
![4-[(diethylamino)sulfonyl]-N-3-pyridinyl-2-thiophenecarboxamide](/img/structure/B5596585.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B5596593.png)
![N-{[1-(2-fluorophenyl)cyclopentyl]methyl}-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5596603.png)
![2-propyn-1-yl 5-[(4-fluorophenyl)amino]-5-oxopentanoate](/img/structure/B5596605.png)
![N'-[2-(allyloxy)benzylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B5596613.png)
![[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl][1-(2-methyl-6-propyl-4-pyrimidinyl)-4-piperidinyl]amine dihydrochloride](/img/structure/B5596621.png)